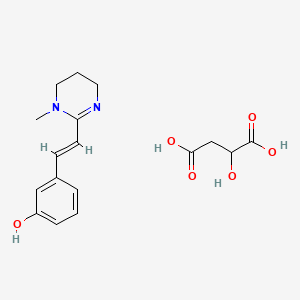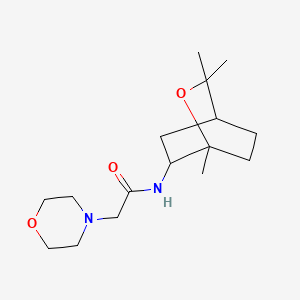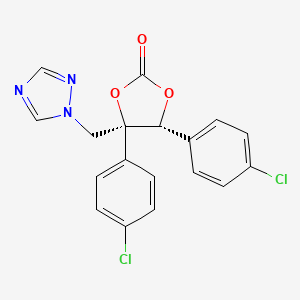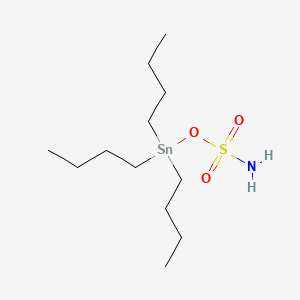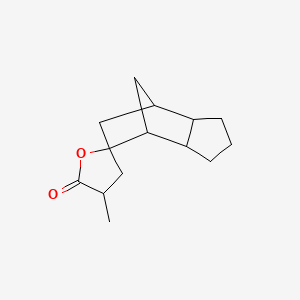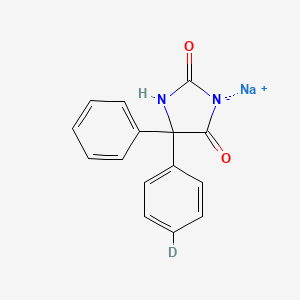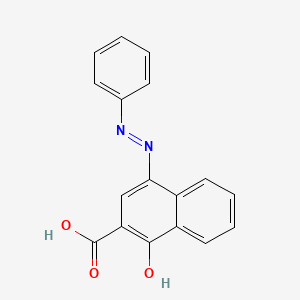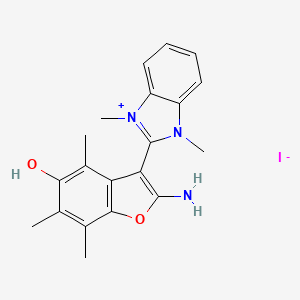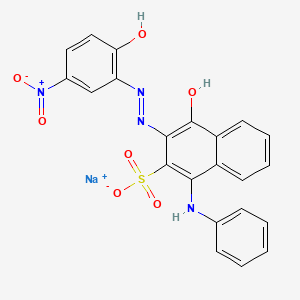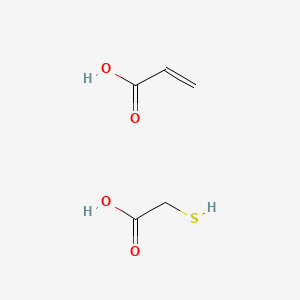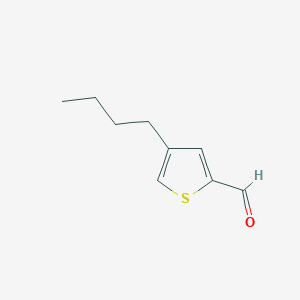
4-Butyl-2-thiophenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2-thiophenecarboxaldehyde is an organosulfur compound with the molecular formula C₉H₁₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. The butyl group can then be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, where the butyl group or the thiophene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: AlCl₃ as a catalyst for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: 4-Butyl-2-thiophenecarboxylic acid.
Reduction: 4-Butyl-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Butyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-butyl-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler analog without the butyl group, used in similar applications but with different reactivity and properties.
2-Formylthiophene: Another isomer with the formyl group at a different position, affecting its chemical behavior and applications.
Uniqueness
4-Butyl-2-thiophenecarboxaldehyde is unique due to the presence of the butyl group, which enhances its lipophilicity and alters its reactivity compared to its simpler analogs. This modification can lead to improved biological activity and different physical properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
163461-01-6 |
|---|---|
Molekularformel |
C9H12OS |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12OS/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
KPBMSKNWTGNKPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CSC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


